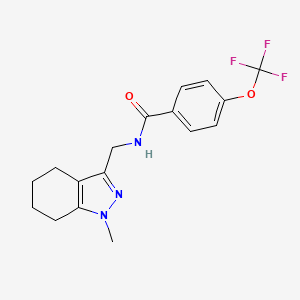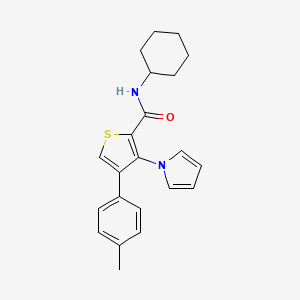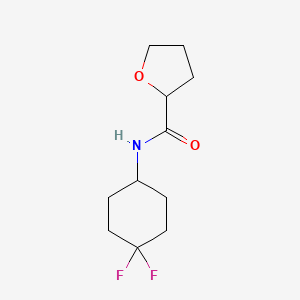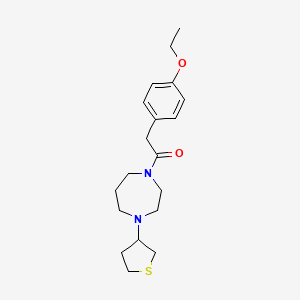
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on benzamide derivatives and indazole compounds. For instance, benzamide derivatives have been studied for their supramolecular gelation properties and the role of methyl functionality in such processes . Additionally, indazole compounds have been synthesized and analyzed for their crystal structures and biological activities, including their potential as cancer cell proliferation inhibitors .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of a 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide compound was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with an aminated and cyclized indazole derivative . This suggests that the synthesis of the compound would likely involve similar strategies, such as the use of isocyanate intermediates and cyclization reactions.
Molecular Structure Analysis
The molecular structure of benzamide and indazole derivatives is characterized by the presence of multiple non-covalent interactions, such as π-π interactions, hydrogen bonding, and possible S⋯O interactions, which can influence the overall molecular conformation and supramolecular aggregation . The crystal structure of related compounds often belongs to specific space groups, with molecules adopting conformations like half-chair in the case of tetrahydrobenzo[b]thiophene derivatives .
Chemical Reactions Analysis
Benzamide and indazole derivatives can participate in various chemical reactions, including those that lead to the formation of supramolecular gels or the inhibition of cancer cell proliferation. The presence of functional groups such as the trifluoromethoxy moiety can influence the reactivity and interaction of the molecule with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide and indazole derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of methyl groups and other substituents can affect the minimum gelator concentration in gelation behavior . The crystallographic analysis provides insights into the molecular dimensions and space groups, which are crucial for understanding the solid-state properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Indazole Derivatives and Therapeutic Applications
Indazole derivatives are highlighted for their broad spectrum of biological activities, sparking interest in the development of novel therapeutic agents. These derivatives demonstrate significant potential in pharmacology, particularly in anticancer and anti-inflammatory treatments, and for disorders involving protein kinases and neurodegeneration. The versatility of the indazole scaffold underpins its importance in drug discovery, presenting a foundational structure for compounds with therapeutic value (Denya, Malan, & Joubert, 2018).
Supramolecular Chemistry and Polymer Applications
The study of benzene-1,3,5-tricarboxamide (BTA), a molecule with a structure somewhat analogous to the target compound, illustrates the use of such moieties in supramolecular chemistry. BTAs are utilized for their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding. This property is leveraged in nanotechnology and polymer processing, showcasing the potential for related compounds in biomedical applications due to their multivalent nature (Cantekin, de Greef, & Palmans, 2012).
Material Science and Nanotechnology
In material science, the exploration of synthetic routes for 1,4-disubstituted 1,2,3-triazoles reviews the importance of N-heterocyclic compounds, including indazoles, for their diverse applications. These compounds are integral to drug discovery, bioconjugation, and the development of materials with unique properties, such as liquid crystals and solid-phase organic synthesis. The stability and ability of the triazole moiety to engage in hydrogen bonding and dipole-dipole interactions underline the relevance of related structures in designing materials with targeted functionalities (Kaushik et al., 2019).
Eigenschaften
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-23-15-5-3-2-4-13(15)14(22-23)10-21-16(24)11-6-8-12(9-7-11)25-17(18,19)20/h6-9H,2-5,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNLAXOVAQCCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)
![2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2520823.png)

![N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2520825.png)
![7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2520827.png)
![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2520829.png)

![N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2520831.png)




![1-(2-Fluorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2520845.png)